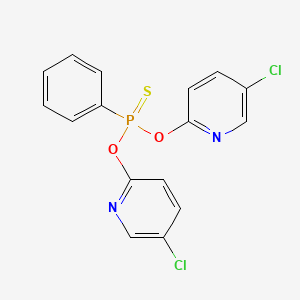
O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two 5-chloropyridin-2-yl groups and a phenylphosphonothioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate typically involves the reaction of 5-chloropyridin-2-yl derivatives with phenylphosphonothioic dichloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine or phosphine sulfide.
Substitution: The chlorine atoms in the 5-chloropyridin-2-yl groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of phosphonates or phosphine oxides.
Reduction: Formation of phosphine or phosphine sulfide.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphorus metabolism.
Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mécanisme D'action
The mechanism of action of O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes by binding to their active sites or allosteric sites. This interaction can lead to changes in cellular signaling pathways and metabolic processes, ultimately affecting the physiological functions of the organism.
Comparaison Avec Des Composés Similaires
O,O-Diethyl phenylphosphonothioate: Similar in structure but with ethyl groups instead of 5-chloropyridin-2-yl groups.
O,O-Dimethyl phenylphosphonothioate: Similar in structure but with methyl groups instead of 5-chloropyridin-2-yl groups.
O,O-Bis(4-chlorophenyl) phenylphosphonothioate: Similar in structure but with 4-chlorophenyl groups instead of 5-chloropyridin-2-yl groups.
Uniqueness: O,O-Bis(5-chloropyridin-2-yl) phenylphosphonothioate is unique due to the presence of the 5-chloropyridin-2-yl groups, which impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propriétés
Numéro CAS |
74546-80-8 |
|---|---|
Formule moléculaire |
C16H11Cl2N2O2PS |
Poids moléculaire |
397.2 g/mol |
Nom IUPAC |
bis[(5-chloropyridin-2-yl)oxy]-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H11Cl2N2O2PS/c17-12-6-8-15(19-10-12)21-23(24,14-4-2-1-3-5-14)22-16-9-7-13(18)11-20-16/h1-11H |
Clé InChI |
DCSRGYDLTYTGEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=S)(OC2=NC=C(C=C2)Cl)OC3=NC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


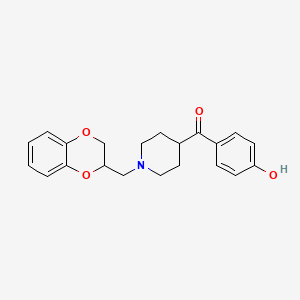
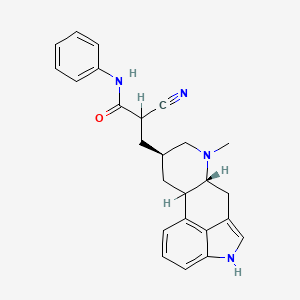






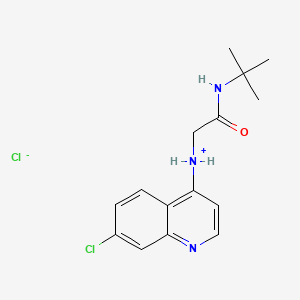

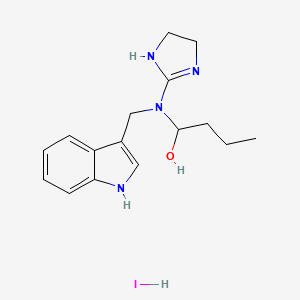
![4'-[(10-Bromodecyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14439227.png)

methylene]-](/img/structure/B14439254.png)
